molecular formula C20H21N5O2 B14994649 1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B14994649
M. Wt: 363.4 g/mol
InChI Key: JMPPAWBPOKVPIJ-UHFFFAOYSA-N
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Description

1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique structure that combines a phenyl group, a pyrrole ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.

    Coupling with Piperidine: The final step involves coupling the pyrazole-pyrrole intermediate with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as dihydrofolate reductase or tyrosine kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells . Additionally, it may modulate receptor activity, affecting signal transduction pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

1-(1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21N5O2/c21-18(26)15-8-12-24(13-9-15)20(27)17-14-22-25(16-6-2-1-3-7-16)19(17)23-10-4-5-11-23/h1-7,10-11,14-15H,8-9,12-13H2,(H2,21,26)

InChI Key

JMPPAWBPOKVPIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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